molecular formula C19H16F3NO2S B2984593 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide CAS No. 2034471-46-8

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2984593
CAS No.: 2034471-46-8
M. Wt: 379.4
InChI Key: OUOOBZHXUAHECK-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzoyl group linked to a 1-benzothiophen-2-yl moiety via a 2-hydroxypropylamine spacer. The compound’s structural uniqueness arises from:

  • Trifluoromethylbenzamide core: Enhances lipophilicity and metabolic stability .
  • 1-Benzothiophen-2-yl group: A sulfur-containing heterocycle that may influence electronic properties and binding affinity.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2S/c1-18(25,16-10-12-6-2-5-9-15(12)26-16)11-23-17(24)13-7-3-4-8-14(13)19(20,21)22/h2-10,25H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOOBZHXUAHECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trifluoromethyl-substituted benzamide through an amide coupling reaction. Common reagents used in these steps include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the benzamide can produce an amine.

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the trifluoromethyl group increases its metabolic stability .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Applications/Notes
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide (Target) Benzamide 2-Trifluoromethyl, 1-benzothiophen-2-yl, hydroxypropyl CF₃, benzothiophene, -OH Not explicitly stated; likely pesticidal/pharmaceutical
Fluopyram (CAS 658066–35–4) Benzamide 2-Trifluoromethyl, pyridinylethyl CF₃, pyridine Fungicide/insecticide
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) Benzamide 2-Trifluoromethyl, 3-isopropoxyphenyl CF₃, isopropoxy Agricultural fungicide
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide Benzamide Multiple fluorines, cyano-enamide, isopropoxy CF, CN, enamide Biological activity unspecified
Prothioconazole (CAS 178928–70–6) Triazole-thione Chlorophenyl, chlorocyclopropyl Triazole, thione Agricultural fungicide

Key Observations :

  • Trifluoromethylbenzamide Core : Shared among the target compound, Fluopyram, and Flutolanil, suggesting common roles in pesticidal activity via membrane disruption or enzyme inhibition .
  • Linker Flexibility : The hydroxypropyl group in the target compound may improve solubility compared to Fluopyram’s rigid pyridinylethyl chain .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a benzothiophene moiety, which is known for its diverse biological activities. The presence of trifluoromethyl and hydroxypropyl groups enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA32 µg/mL
Compound BM. tuberculosis16 µg/mL
This compoundTBD (To Be Determined)

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic activity of several benzothiophene derivatives against three cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AMDA-MB-2315.0
Compound BSUIT-210.0
This compoundTBD

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For example, the inhibition of acetylcholinesterase has been noted in related compounds, suggesting potential neuroprotective effects.

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